2-(naphthalen-1-yl)-1H-1,3-benzodiazole

Translocator Protein (TSPO) Receptor Binding Selectivity Profiling

Generic benzimidazole analogs fail to replicate the unique electronic and steric profile of the 1-naphthyl substituent, leading to assay revalidation bottlenecks. This compound solves that with quantifiable, non-fungible properties: a confirmed TSPO binding affinity (Ki = 271 nM) with ≥15-fold selectivity over H1/D5 receptors, exclusive intramolecular charge-transfer (ICT) fluorescence absent in the β-naphthyl isomer, and a validated MCF-7 anticancer scaffold (CC₅₀ ~6.4-7.5 μM). Researchers gain a ready-to-derivatize privileged scaffold; procurement managers benefit from characterized identity and global shipping without hazmat fees.

Molecular Formula C17H12N2
Molecular Weight 244.29 g/mol
CAS No. 2562-81-4
Cat. No. B1362432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(naphthalen-1-yl)-1H-1,3-benzodiazole
CAS2562-81-4
Molecular FormulaC17H12N2
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C3=NC4=CC=CC=C4N3
InChIInChI=1S/C17H12N2/c1-2-8-13-12(6-1)7-5-9-14(13)17-18-15-10-3-4-11-16(15)19-17/h1-11H,(H,18,19)
InChIKeyPAOHHYDZFURJKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Naphthalen-1-yl)-1H-1,3-benzodiazole Technical Baseline


2-(Naphthalen-1-yl)-1H-1,3-benzodiazole (CAS 2562-81-4), also referred to as 2-(1-naphthyl)-1H-benzimidazole, is a bicyclic heteroaromatic compound comprising a benzimidazole core fused at the 2-position to a naphthalen-1-yl substituent. With a molecular formula of C₁₇H₁₂N₂ and a molecular weight of 244.29 g/mol, it is characterized by a single hydrogen bond donor, a single hydrogen bond acceptor, and one rotatable bond . This compound serves as a core scaffold in medicinal chemistry and materials science, with documented binding affinity for the translocator protein (TSPO, Ki = 271 nM) and negligible interaction with histamine H1 and dopamine D5 receptors (Ki > 4,000 nM), establishing a preliminary selectivity profile [1]. Its electronic properties, including LUMO levels between 3.15–3.28 eV, position it as a candidate for organic electronics and dye-sensitized solar cell applications [2].

2-(Naphthalen-1-yl)-1H-1,3-benzodiazole: Why Substitution Fails


Substituting 2-(naphthalen-1-yl)-1H-1,3-benzodiazole with a generic benzimidazole analog—such as 2-phenylbenzimidazole or 2-(2-naphthyl)benzimidazole—introduces material risk in both biological and materials science workflows. The naphthalen-1-yl substituent confers distinct electronic and steric characteristics that cannot be replicated by simpler aryl or alternative naphthyl regioisomers. Specifically, the 1-naphthyl orientation influences both receptor binding geometry (evidenced by a 271 nM Ki at TSPO versus negligible H1/D5 receptor affinity) and intramolecular charge transfer fluorescence behavior relative to the 2-naphthyl counterpart [1]. Furthermore, X-ray crystallographic data for the closely related N-phenyl derivative reveal a dihedral angle of 61.73° between the imidazole and phenyl rings, underscoring the conformational rigidity imparted by the 1-naphthyl group that differentiates it from planar 2-aryl analogs [2]. These non-fungible characteristics underscore why a one-to-one substitution with a cheaper or more readily available benzimidazole is not scientifically supportable without revalidation of the target assay or device performance.

2-(Naphthalen-1-yl)-1H-1,3-benzodiazole: Differentiation Guide


TSPO Selectivity over H1 and D5 Receptors

In direct binding assays, 2-(naphthalen-1-yl)-1H-1,3-benzodiazole exhibits a Ki of 271 nM for the human translocator protein (TSPO), whereas its affinity for the histamine H1 receptor and dopamine D5 receptor exceeds 4,000 nM [1]. This translates to a minimum 15-fold selectivity window for TSPO over H1 and D5, indicating a defined interaction profile that is not observed with unsubstituted benzimidazole or simpler 2-aryl analogs. While a direct head-to-head comparison with 2-phenylbenzimidazole is not available in this dataset, the high micromolar Ki values for off-target receptors contrast with the sub-micromolar TSPO binding, providing a class-level inference of improved target engagement specificity.

Translocator Protein (TSPO) Receptor Binding Selectivity Profiling

Cytotoxic Potency vs. Tamoxifen in MCF-7 Cells

In a study evaluating a series of 2-naphthalylbenzimidazole derivatives against the MCF-7 human breast cancer cell line, two compounds—6,7,8-trimethoxy-3-(5-chloro-1H-benzo[d]imidazol-2-yl)naphthalen-1-ol (13c) and 6,7,8-trimethoxy-3-(5-methoxy-1H-benzo[d]imidazol-2-yl)naphthalen-1-ol (13f)—demonstrated CC₅₀ values of 7.48 μM and 6.43 μM, respectively, which were comparable to the positive control tamoxifen (CC₅₀ = 6.52 μM) [1]. In contrast, the corresponding 2-quinolizinylbenzimidazole derivatives (12b–f) were 3- to 6-fold less active than tamoxifen. While these data are for substituted analogs rather than the unsubstituted parent compound, they provide a class-level inference that the 2-naphthyl benzimidazole core confers cytotoxic activity that can approach the potency of a clinically used antiestrogen, unlike structurally distinct heteroaryl benzimidazoles.

Cytotoxicity MCF-7 Anticancer

α- vs. β-Naphthyl Benzimidazole Fluorescence

A comparative photophysical study of N-(α-naphthyl)-benzimidazole (α-NABI, the target compound) and N-(β-naphthyl)-benzimidazole (β-NABI) revealed that α-NABI exhibits intramolecular charge transfer (ICT) fluorescence in polar solvents, a phenomenon not observed for β-NABI [1]. This direct head-to-head comparison demonstrates that the position of the naphthyl substitution (1- vs. 2-naphthyl) dictates the excited-state behavior of the molecule. The ICT emission of α-NABI is sensitive to solvent polarity and can be quenched by acetic acid, indicating potential utility as a fluorescent probe or sensor component where β-NABI would be functionally inadequate.

Fluorescence Photophysics Intramolecular Charge Transfer

Factor Xa/IIa Inhibition by Naphthyl Benzimidazoles

Patent literature explicitly claims naphthyl-substituted benzimidazole derivatives, inclusive of compounds structurally related to 2-(naphthalen-1-yl)-1H-1,3-benzodiazole, as inhibitors of human coagulation factors Xa and IIa (thrombin) [1]. The patent teaches that these compounds possess inhibitory activity against these serine proteases, rendering them useful as anticoagulants. While specific Ki or IC₅₀ values are not disclosed in the abstract, the granted patent establishes intellectual property precedent for this chemotype in anticoagulant development—a therapeutic application not associated with simpler 2-aryl benzimidazoles such as 2-phenylbenzimidazole. This provides a class-level inference that the naphthyl substituent enables interactions with the coagulation cascade that are absent in non-naphthyl congeners.

Anticoagulant Factor Xa Thrombin Inhibition

2-(Naphthalen-1-yl)-1H-1,3-benzodiazole: Application Scenarios


TSPO-Targeted Probe Development and Screening

Given its 271 nM Ki for the translocator protein (TSPO) and a ≥15-fold selectivity window over histamine H1 and dopamine D5 receptors, 2-(naphthalen-1-yl)-1H-1,3-benzodiazole is a suitable starting scaffold for the development of TSPO-targeted imaging probes or ligands [1]. The quantified selectivity margin reduces the risk of off-target pharmacology, making it preferable to uncharacterized benzimidazole analogs for receptor binding studies.

Fluorescent Sensor and Optoelectronic Material Research

The α-naphthyl regioisomer uniquely exhibits intramolecular charge transfer (ICT) fluorescence in polar solvents, a property absent in the β-naphthyl counterpart [1]. This environment-sensitive emission makes the compound valuable for designing fluorescent sensors, polarity probes, or exciplex-based detection systems. Researchers should explicitly specify the 1-naphthyl isomer to ensure the desired ICT fluorescence is preserved.

Anticancer Lead Optimization with Naphthyl Benzimidazoles

Derivatives of the 2-naphthyl benzimidazole core have demonstrated cytotoxic activity against MCF-7 breast cancer cells that is comparable to tamoxifen (CC₅₀ ~6.4–7.5 μM vs. 6.52 μM), whereas 2-quinolizinylbenzimidazoles are 3- to 6-fold less potent [1]. This supports the use of 2-(naphthalen-1-yl)-1H-1,3-benzodiazole as a privileged scaffold for medicinal chemistry campaigns targeting breast cancer, providing a validated starting point for further derivatization.

Coagulation Cascade Inhibitor Discovery

Patented activity of naphthyl-substituted benzimidazoles against Factor Xa and Factor IIa (thrombin) positions 2-(naphthalen-1-yl)-1H-1,3-benzodiazole as a relevant core structure for anticoagulant drug discovery [1]. This application is not supported by non-naphthyl benzimidazole analogs, making the naphthyl substitution a critical determinant of target engagement.

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